Serine Hydrolase Inhibitor-1
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Overview
Description
Serine Hydrolase Inhibitor-1 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, making them essential for numerous physiological functions, including digestion, blood clotting, and neural signaling .
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-1 involves several strategies, including:
Mining Natural Products: Extracting proteins, polysaccharides, and small molecules from natural sources.
Converting Endogenous Substrates into Inhibitors: Modifying naturally occurring substrates to create inhibitors.
Screening Large Compound Libraries: Identifying potential inhibitors from extensive chemical libraries.
Tailoring Compounds with Mechanism-Based Electrophiles: Designing compounds with electrophilic groups that react covalently with the serine nucleophile in the enzyme’s active site.
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can alter the inhibitor’s activity.
Substitution Reactions: These involve the replacement of one functional group with another, potentially modifying the inhibitor’s specificity and potency.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Serine Hydrolase Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study enzyme function and to develop new synthetic methodologies.
Biology: Helps in understanding the role of serine hydrolases in various biological processes, including metabolism and cell signaling.
Medicine: Potential therapeutic agent for diseases such as type 2 diabetes, Alzheimer’s disease, and infectious diseases.
Mechanism of Action
Serine Hydrolase Inhibitor-1 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a base-activated serine nucleophile that cleaves amide or ester bonds in substrates. The inhibitor forms a covalent acyl-enzyme intermediate, effectively blocking the enzyme’s activity. This mechanism is crucial for its role in modulating various physiological processes .
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-1 can be compared with other similar compounds, such as:
Carbamates: These inhibitors also covalently bind to the active site of serine hydrolases but differ in their chemical structure and specificity.
Ureas: Similar to carbamates, ureas inhibit serine hydrolases through covalent binding but have distinct pharmacological properties.
Activated Ketones: These compounds react with the serine nucleophile in the enzyme’s active site, similar to this compound, but may have different kinetic properties and selectivity.
Properties
Molecular Formula |
C15H22N4O3 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-(pyridin-2-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-10-8-18(9-11-19)13(20)17-12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3,(H,16,17,20) |
InChI Key |
AZTUPJARVMQULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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